molecular formula C24H36O B14342588 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol

2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol

Cat. No.: B14342588
M. Wt: 340.5 g/mol
InChI Key: GTZRQXOSBLPQGV-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is an organic compound known for its unique structure and properties. This compound is a derivative of phenol, featuring bulky tert-butyl groups and a tricyclo[3.3.1.1~3,7~]decyl moiety. It is primarily used in various industrial applications due to its antioxidant properties.

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and the introduction of the tricyclo[3.3.1.1~3,7~]decyl group. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The bulky tert-butyl groups and the tricyclo[3.3.1.1~3,7~]decyl moiety contribute to its stability and effectiveness as an antioxidant .

Properties

Molecular Formula

C24H36O

Molecular Weight

340.5 g/mol

IUPAC Name

4-(1-adamantyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C24H36O/c1-22(2,3)19-10-18(11-20(21(19)25)23(4,5)6)24-12-15-7-16(13-24)9-17(8-15)14-24/h10-11,15-17,25H,7-9,12-14H2,1-6H3

InChI Key

GTZRQXOSBLPQGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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